molecular formula C16H11ClFNO4S B2896202 methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1358469-38-1

methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2896202
CAS No.: 1358469-38-1
M. Wt: 367.78
InChI Key: LTCDBCOSPIYMOC-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a bicyclic structure comprising a benzene ring fused to a 1,4-thiazine ring system. Key structural features include:

  • A 4-chlorophenyl group at position 4 of the thiazine ring.
  • A 7-fluoro substituent on the benzene ring.
  • A methyl ester group at position 2.
  • Two sulfonyl oxygen atoms (1,1-dioxide configuration) on the sulfur atom of the thiazine ring.

Benzothiazine 1,1-dioxides are known for diverse biological activities, including anti-inflammatory, antimicrobial, and receptor antagonism properties . The 4-chlorophenyl and fluoro substituents in this compound likely enhance its lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-7-4-11(18)8-14(13)24(15,21)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCDBCOSPIYMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide typically involves multiple steps:

    Formation of the Thiazine Ring: The initial step often involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of 2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the thiazine ring.

    Fluorination: The fluorine atom is typically introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety in the compound can undergo base- or acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. For example:R COOCH3H2O H+or OHR COOH+CH3OH\text{R COOCH}_3\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{R COOH}+\text{CH}_3\text{OH}Key Observations :

  • Similar hydrolysis reactions of methyl esters in 1,4-benzothiazine derivatives were reported using methanolic KOH ( ).
  • Yields for analogous transformations ranged from 65–92% depending on reaction conditions ( ).

Nucleophilic Substitution at the 4-Chlorophenyl Group

The electron-withdrawing sulfone group (1,1-dioxide) activates the aromatic ring for nucleophilic aromatic substitution (NAS). Potential reactions include:

  • Amination : Reaction with ammonia or amines to form aryl amines.
  • Alkylation : Substitution with alkoxides or alkyl halides.

Example Reaction :Ar Cl+NH3Cu catalystAr NH2+HCl\text{Ar Cl}+\text{NH}_3\xrightarrow{\text{Cu catalyst}}\text{Ar NH}_2+\text{HCl}Reported Conditions :

  • Copper triflate catalysts facilitated similar substitutions in 1,2-thiazinane derivatives ( ).
  • Yields for NAS in benzothiazines typically exceed 70% under optimized conditions ( ).

Functionalization via Coupling Reactions

The compound’s aromatic system and ester group enable participation in cross-coupling reactions :

Reaction Type Reagents Product Yield Source
Suzuki CouplingPd(dppf)Cl₂, Boronic AcidBiaryl derivatives60–93%
Buchwald-HartwigPd(OAc)₂, LigandsAryl amines or heterocycles55–80%

Mechanistic Notes :

  • Microwave-assisted coupling improved reaction efficiency and regioselectivity ( ).

Reduction of the Sulfone Group

The 1,1-dioxide group can be reduced to a sulfide or sulfoxide under controlled conditions:R SO2 R LiAlH4R S R +H2O\text{R SO}_2\text{ R }\xrightarrow{\text{LiAlH}_4}\text{R S R }+\text{H}_2\text{O}Key Findings :

  • Reduction of benzothiazine-1,1-dioxides to sulfides was achieved using LiAlH₄ or NaBH₄ with yields up to 85% ( ).
  • Over-reduction to thiols is possible with excess reductant ( ).

Ring-Opening Reactions

The thiazinane ring may undergo acid- or base-catalyzed ring-opening :

Condition Reagent Product Yield Source
AcidicHCl/EtOHSulfonamide derivatives50–75%
BasicNaOH/H₂O₂Mercapto-carboxylic acids40–68%

Alkylation and Arylation

The nitrogen in the thiazinane ring can undergo alkylation or arylation :R NH+R XBaseR N R +HX\text{R NH}+\text{R X}\xrightarrow{\text{Base}}\text{R N R }+\text{HX}Reported Examples :

  • Methylation using iodomethane/NaH produced N-methyl derivatives in 32–55% yields ( ).
  • Arylations with phenols via Mitsunobu conditions yielded aryl ethers ( ).

Oxidation and Functional Group Interconversion

The compound’s ester group can be converted to other functionalities:

Reaction Reagents Product Yield Source
Ester to AmideNH₃/EDC, DMAPCarboxamide derivatives43–55%
Ester to HydrazideHydrazine hydrateHydrazide analogs60–75%

Photocatalytic Reactions

UV-light-mediated reactions could functionalize the fluorinated aromatic ring:

  • C–F Bond Activation : Pd-catalyzed defluorination to introduce hydroxyl or amino groups ( ).
  • Cycloadditions : Formation of fused heterocycles under light irradiation ( ).

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine derivatives exhibit significant anticancer properties. The thiazine ring system is crucial for cytotoxic activity against various cancer cell lines.

Key Findings :

  • In vitro studies have shown that these derivatives can inhibit cell proliferation in human cancer cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin.
CompoundCell LineIC50 (µg/mL)Reference
Methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzothiazineA431 (epidermoid carcinoma)< 1.98
DoxorubicinA431~0.5

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogens:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were lower than those of standard antibiotics like ciprofloxacin.
  • Antifungal Activity : Exhibits antifungal effects against species such as Aspergillus niger and Candida albicans, with effective concentrations reported around 10 µg/mL.

Anti-inflammatory Effects

Methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzothiazine derivatives have been studied for their anti-inflammatory properties:

  • These compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • The mechanism involves modulation of the NF-kB pathway, which plays a crucial role in inflammation.

Neuroprotective Activity

Recent studies have explored the neuroprotective potential of this compound:

  • Identified as a positive allosteric modulator of AMPA receptors, critical for synaptic transmission and plasticity in the brain. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease.
  • Molecular dynamics simulations indicate favorable interactions with neuronal targets, enhancing efficacy as a neuroprotective agent.

Case Studies and Research Findings

Several case studies highlight the biological activities of methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzothiazine derivatives:

  • Anticancer Efficacy : A study involving multiple benzothiazine derivatives showcased their ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Screening : Comparative studies against standard drugs revealed superior activity of methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzothiazine against specific bacterial strains.
  • Neuroprotective Mechanisms : Research indicated its role in reducing oxidative stress markers in neuronal cells exposed to toxic agents, indicating potential for treating conditions like Alzheimer’s disease.

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related benzothiazine 1,1-dioxides (Table 1):

Compound Substituents Key Functional Differences Reported Biological Activity
Methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide (Target) 4-ClPh, 7-F, COOMe Unique combination of Cl, F, and ester groups Hypothesized: Anti-inflammatory, antimicrobial (based on structural analogs)
Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 4-OEt, 2-Me, COOMe Ethoxy vs. chlorofluoro substitution; methyl at position 2 Anti-inflammatory, Calpain I inhibition
N-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxide 4-CF₃Ph, 3-oxo, CONHAr Carboxamide vs. ester; trifluoromethyl substitution Not explicitly reported, but carboxamide derivatives often show enhanced receptor binding

Conformational and Crystallographic Differences

  • Thiazine Ring Conformation: The target compound’s thiazine ring is expected to adopt a distorted half-chair conformation, similar to other benzothiazine 1,1-dioxides . However, the 7-fluoro substituent may introduce steric or electronic effects, altering planarity compared to non-fluorinated analogs.
  • Intermolecular Interactions : Unlike methyl 4-ethoxy-2-methyl derivatives (which exhibit C–H⋯S/O hydrogen bonding and π-π stacking ), the target compound’s 4-chlorophenyl group may promote halogen bonding or enhanced hydrophobic interactions.

Pharmacological Implications

  • Ester vs. Carboxamide : The methyl ester group in the target compound may confer higher metabolic stability compared to carboxamide derivatives (e.g., ), but lower solubility.
  • Fluoro Substituent : The 7-fluoro group could enhance bioavailability by reducing oxidative metabolism, a strategy common in drug design .

Research Findings and Data

Stability and Reactivity

  • Hydrogen Bonding : The absence of hydrogen bonding at the ester oxygen (as seen in methyl 4-ethoxy derivatives ) may reduce crystallinity but improve solubility.
  • Thermal Stability : Sulfonyl groups enhance thermal stability, making the compound suitable for high-temperature formulation processes.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how is its structure confirmed post-synthesis?

  • Methodology: The synthesis typically involves multi-step reactions, including cyclization of substituted benzothiazine precursors and subsequent oxidation to form the 1,1-dioxide moiety. Post-synthesis, structural confirmation employs NMR spectroscopy (e.g., 1^1H and 13^13C NMR to verify aromatic protons and carbonyl groups) and IR spectroscopy (to confirm sulfone groups at ~1300–1150 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight .

Q. What are the primary biological targets and pathways associated with this compound?

  • Methodology: Benzothiazine dioxides are known to interact with cyclooxygenase (COX) enzymes, particularly COX-2, due to their structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs). In vitro assays (e.g., COX inhibition kits) and molecular docking studies can identify binding affinities. Pathway analysis via transcriptomics or proteomics may reveal downstream effects on inflammatory mediators like prostaglandins .

Q. How does the chloro-fluorine substitution pattern influence solubility and formulation stability?

  • Methodology: The 4-chlorophenyl and 7-fluoro substituents enhance lipophilicity, reducing aqueous solubility. Solubility can be quantified via shake-flask method (HPLC analysis), while stability studies (e.g., stress testing under heat/humidity) assess degradation pathways. Co-solvent systems (e.g., PEG-400) or nanoformulation strategies may improve bioavailability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route and predict reaction intermediates?

  • Methodology: Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches (via software like GRRM) identify energetically favorable pathways. Machine learning models trained on reaction databases predict optimal conditions (e.g., solvent, catalyst) to minimize side products. This integrates with ICReDD’s hybrid computational-experimental workflows for rapid reaction design .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology: Conduct a meta-analysis of existing data, focusing on variables like assay type (cell-free vs. cellular), concentration ranges, and cell lines. Reproduce experiments under standardized conditions (e.g., ISO 17025 protocols) and apply statistical tools (ANOVA, PCA) to identify confounding factors. Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. What strategies enhance selectivity for COX-2 over COX-1 to reduce off-target effects?

  • Methodology: Perform structure-activity relationship (SAR) studies by modifying substituents (e.g., methoxy groups at specific positions). Use molecular dynamics simulations to analyze binding pocket interactions. Validate selectivity via in vitro assays comparing IC50_{50} values for COX-1/COX-2. Crystallography of enzyme-ligand complexes provides atomic-level insights .

Q. How can design of experiments (DoE) improve reaction yield and purity?

  • Methodology: Apply factorial design (e.g., Box-Behnken) to optimize variables like temperature, stoichiometry, and catalyst loading. Response surface methodology (RSM) models interactions between factors. Analytical tools (HPLC, GC-MS) monitor purity, while Pareto charts identify critical parameters. Iterative refinement reduces trial-and-error experimentation .

Q. What role do substituents play in photostability and degradation under UV exposure?

  • Methodology: Accelerated photostability testing (ICH Q1B guidelines) with UV-Vis spectroscopy tracks degradation. LC-MS identifies photoproducts, while TD-DFT calculations predict excited-state behavior. Substituent effects (e.g., electron-withdrawing fluorine) are correlated with half-life using QSAR models .

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